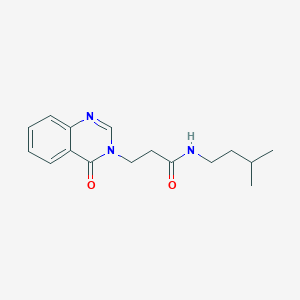
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound commonly known as BIBX 1382. It is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). BIBX 1382 has been widely studied for its potential use in cancer treatment due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
作用机制
BIBX 1382 is a selective and potent inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
BIBX 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. BIBX 1382 has also been shown to inhibit the growth of tumor xenografts in animal models.
实验室实验的优点和局限性
One advantage of using BIBX 1382 in lab experiments is its potency and selectivity. It is a highly specific inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase, which reduces the risk of off-target effects. However, one limitation of using BIBX 1382 in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of BIBX 1382. One area of research is the development of more potent and selective inhibitors of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. Another area of research is the investigation of the potential use of BIBX 1382 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of BIBX 1382 in the treatment of other diseases, such as inflammatory disorders, is an area of interest for future research.
合成方法
The synthesis method for BIBX 1382 involves several steps. The first step is the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-acetylbenzoic acid. The second step is the reaction of 2-acetylbenzoic acid with 2-amino-3-methylbutanol to form N-(3-methylbutyl)-2-acetylbenzamide. The third step is the reaction of N-(3-methylbutyl)-2-acetylbenzamide with phosgene to form N-(3-methylbutyl)-2-chloroacetylbenzamide. The final step is the reaction of N-(3-methylbutyl)-2-chloroacetylbenzamide with 2-amino-4-oxo-3(4H)-quinazoline to form BIBX 1382.
科学研究应用
BIBX 1382 has been extensively studied for its potential use in cancer treatment. The N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. BIBX 1382 blocks the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
属性
IUPAC Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)7-9-17-15(20)8-10-19-11-18-14-6-4-3-5-13(14)16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGKOYZRYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
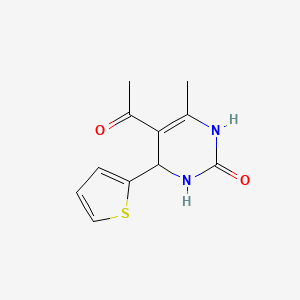
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
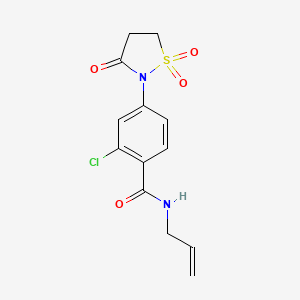
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
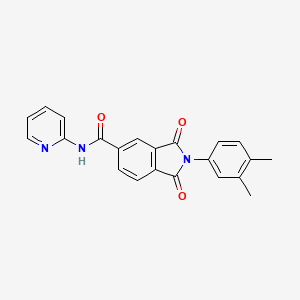
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
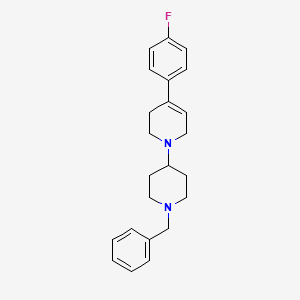

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)